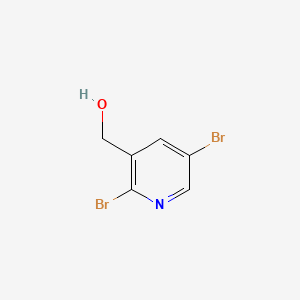

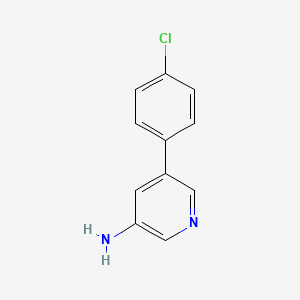

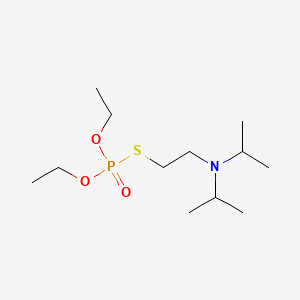

![molecular formula C13H8FNO B594915 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile CAS No. 1261951-45-4](/img/structure/B594915.png)

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-fluoro-[1,1’-biphenyl]-4-yl-propanoic acid, which is structurally similar to the compound , has been achieved in subsequent steps . In one study, 28 acyl hydrazones of flurbiprofen were synthesized in good to excellent yield by reacting different aromatic aldehydes with the commercially available drug flurbiprofen .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the structure of Flurbiprofen, a similar compound, has been analyzed using 1H-NMR and HREI-MS .Chemical Reactions Analysis

Biphenyl compounds, such as the one , undergo similar reactions to benzene as they both undergo electrophilic substitution reaction . In a study, 28 new substituted acyl hydrazones were synthesized by the condensation of aromatic aldehydes and the commercially available 2-(2-fluoro-[1,1’-biphenyl]-4-yl) propanoic acid in good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the molecular weight of Flurbiprofen, a similar compound, is 244.26 g/mol .科学的研究の応用

Synthesis and Reactions of Biphenyl Derivatives

The compound is a biphenyl derivative, and biphenyl compounds have been a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Biological and Medicinal Applications

Biphenyl derivatives have a wide range of biological and medicinal applications. They are used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Applications in Agriculture

Biphenyl derivatives are used in agriculture. For example, bromination of 4-cyanophenol results in bromoxynil, a commercial herbicide .

Applications in Electronics

Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .

Applications in Liquid Crystals

Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities. They are used as building blocks for basic liquid crystals .

Applications in Thermodynamics

The polymorphism and thermodynamic properties of 4-cyano-3-fluorophenyl 4-pentylbenzoate were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .

将来の方向性

The future directions for the research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. The compound could also be studied for its potential use in the treatment of various conditions, given the medicinal properties of similar compounds .

作用機序

Target of Action

The primary targets of 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile are currently unknown. This compound is structurally similar to flurbiprofen , a nonsteroidal anti-inflammatory agent (NSAIA) with antipyretic and analgesic activity . Therefore, it might interact with similar targets as flurbiprofen, such as cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response.

Mode of Action

Given its structural similarity to flurbiprofen , it might inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation.

Pharmacokinetics

A compound with similar structure, ly293111 , has been shown to have long-lived circulating metabolites in rats . This suggests that 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile might also have a long half-life in the body, which could influence its bioavailability.

Result of Action

If it acts similarly to flurbiprofen , it might reduce inflammation by decreasing the production of prostaglandins.

特性

IUPAC Name |

2-fluoro-3-(4-hydroxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-13-10(8-15)2-1-3-12(13)9-4-6-11(16)7-5-9/h1-7,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXWPWIUOVCEIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683478 |

Source

|

| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261951-45-4 |

Source

|

| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

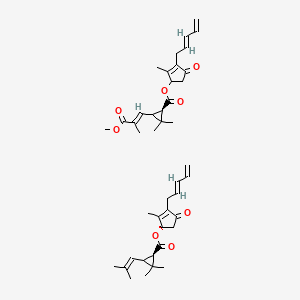

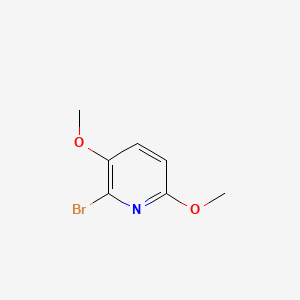

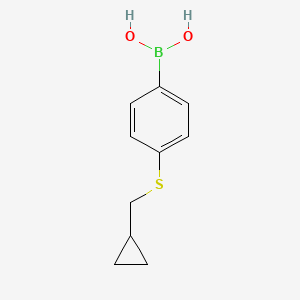

![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)

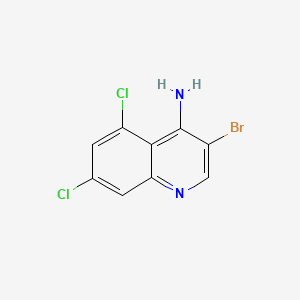

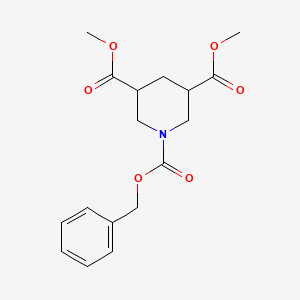

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)

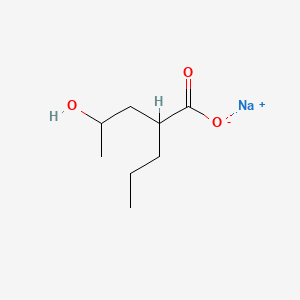

![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)